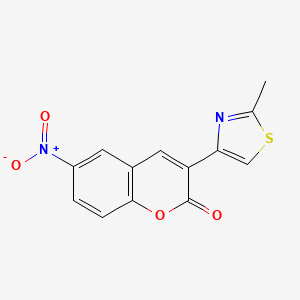

3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid” is related to your query . It’s important to note that the exact compound you’re asking about might not have been studied extensively, or it could be known under a different name.

Synthesis Analysis

There is a compound called “3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)” which is a research drug developed by Merck & Co. It was identified through structure-activity relationship studies on an older mGluR5 antagonist MPEP .

Physical And Chemical Properties Analysis

The compound “3-(2-METHYL-1,3-THIAZOL-4-YL)PYRIDINE” has a molecular weight of 176.24 . Again, this is not the exact compound you asked about, but it’s structurally similar.

Wissenschaftliche Forschungsanwendungen

Cocaine Addiction Treatment

NSC684990 has been studied for its potential use in treating cocaine addiction . The compound, a selective mGluR5 antagonist, has been shown to attenuate the response-reinstating effects of both cocaine and sweetened condensed milk (SCM), a conventional reward . This suggests that mGluR5-regulated glutamate transmission plays a role in appetitive behavior controlled by reward-related stimuli .

Drug Abuse Treatment

The compound has also been investigated for its potential use in the treatment of various central nervous system disorders, including drug abuse . Studies have shown that NSC684990 and its analogues are potent, noncompetitive metabotropic glutamate receptor subtype 5 (mGluR5) antagonists . These findings suggest that mGluR5 antagonists could be potential treatment targets for cocaine relapse prevention .

Anxiolytic Activity

NSC684990 has been found to have anxiolytic (anti-anxiety) activity . This suggests that the compound could potentially be used in the treatment of anxiety disorders .

Research on Reinforcement Mechanisms

NSC684990 has been used in research to understand the mechanisms of reinforcement. It has been shown to decrease cocaine self-administration, suggesting a role for mGluR5 in the acute reinforcing effects of cocaine .

Understanding Reward-related Behavior

The compound has been used in studies investigating the nature of reward-related behavior. It has been shown to affect behavior controlled by reward-related stimuli, providing insights into the neurochemical basis of reward .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)-6-nitrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O4S/c1-7-14-11(6-20-7)10-5-8-4-9(15(17)18)2-3-12(8)19-13(10)16/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWXFKNNQNFRQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577662.png)

![2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577670.png)

![2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577672.png)

![3,3-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577679.png)

![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577682.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6577689.png)

![N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-phenylacetohydrazide](/img/structure/B6577707.png)

![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577708.png)

![1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577728.png)

![7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6577732.png)

![3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea](/img/structure/B6577748.png)

![2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B6577754.png)

![6-(4-fluorophenyl)-N,N-bis(2-methoxyethyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577756.png)

![N-{5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6577763.png)